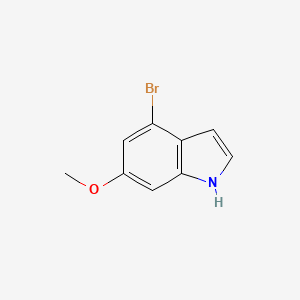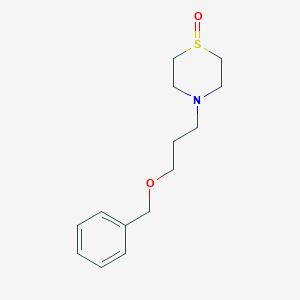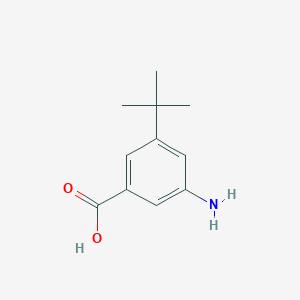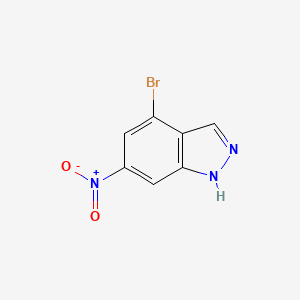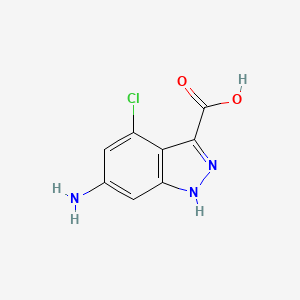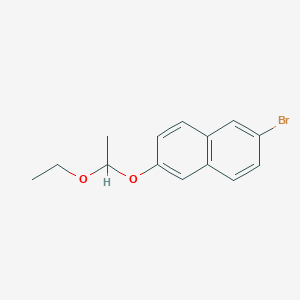
2-Bromo-6-(1-ethoxyethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(1-ethoxyethoxy)naphthalene: is a chemical compound with the molecular formula C14H15BrO2 and a molecular weight of 295.18 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and an ethoxyethoxy group attached to the naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry:
2-Bromo-6-(1-ethoxyethoxy)naphthalene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology:
In biological research, this compound is used to study the effects of brominated naphthalene derivatives on biological systems. It is also used in the development of new pharmaceuticals and bioactive molecules.
Medicine:
The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and advanced materials with specific properties.
Safety and Hazards
“2-Bromo-6-(1-ethoxyethoxy)naphthalene” is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-6-(1-ethoxyethoxy)naphthalene typically involves the bromination of 6-(1-ethoxyethoxy)naphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-Bromo-6-(1-ethoxyethoxy)naphthalene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of 6-(1-ethoxyethoxy)naphthalene by removing the bromine atom. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones or other oxidized naphthalene derivatives.
Reduction: Formation of 6-(1-ethoxyethoxy)naphthalene.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(1-ethoxyethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and the ethoxyethoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 2-Bromo-6-methoxynaphthalene
- 2-Bromo-6-ethoxynaphthalene
- 2-Bromo-6-(1-methoxyethoxy)naphthalene
Comparison:
2-Bromo-6-(1-ethoxyethoxy)naphthalene is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances its solubility in organic solvents and affects its reactivity in chemical reactions. The presence of the bromine atom also makes it a versatile intermediate for further functionalization in organic synthesis .
Propriétés
IUPAC Name |
2-bromo-6-(1-ethoxyethoxy)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO2/c1-3-16-10(2)17-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCZRVLEXALHNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


